molecular formula C10H14N4O2 B11880471 1,3-Di-ethyl-9-methylxanthine

1,3-Di-ethyl-9-methylxanthine

Cat. No.: B11880471
M. Wt: 222.24 g/mol
InChI Key: YOVVPTCKECUXSH-UHFFFAOYSA-N
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Description

1,3-Di-ethyl-9-methylxanthine is a xanthine derivative with the molecular formula C10H14N4O2 It is a methylxanthine compound, structurally related to caffeine and theophylline, and is known for its stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-ethyl-9-methylxanthine typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with ethyl iodide and methyl iodide under basic conditions to introduce the ethyl and methyl groups at the 1, 3, and 9 positions, respectively. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-ethyl-9-methylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Substituted xanthine derivatives with various functional groups.

Scientific Research Applications

1,3-Di-ethyl-9-methylxanthine has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.

    Biology: Investigated for its effects on cellular metabolism and enzyme activity.

    Medicine: Explored for potential therapeutic effects, particularly in respiratory and cardiovascular conditions.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 1,3-Di-ethyl-9-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP and enhanced cellular signaling pathways.

Comparison with Similar Compounds

1,3-Di-ethyl-9-methylxanthine is similar to other methylxanthines such as caffeine, theophylline, and theobromine. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Compared to caffeine, it may have a different potency and duration of action. Theophylline and theobromine also share similar mechanisms but differ in their therapeutic applications and side effect profiles.

List of Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,3-diethyl-9-methylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-13-8-7(11-6-12(8)3)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3

InChI Key

YOVVPTCKECUXSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N=CN2C

Origin of Product

United States

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